Gomisin O

Descripción general

Descripción

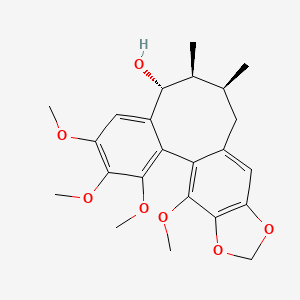

Gomisin O es un compuesto de lignano natural aislado del fruto de Schisandra chinensis, una planta tradicionalmente utilizada en la medicina china. Pertenece a la familia de los lignanos dibenzociclooctadieno y es conocido por sus diversas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

Gomisin O tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de Gomisin O involucra múltiples objetivos y vías moleculares. Se ha demostrado que modula la actividad de las enzimas del citocromo P450, mejora las defensas antioxidantes e inhibe las vías inflamatorias . El compuesto también induce la apoptosis y el arresto del ciclo celular en células cancerosas al interrumpir vías de señalización esenciales como MAPK, PI3K/Akt y NF-κB .

Análisis Bioquímico

Biochemical Properties

Gomisin O interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant inhibitory effect on the cytochrome P450 (CYP) family of enzymes, particularly CYP3A . This interaction can influence the metabolism of other substances within the body, potentially altering their effects .

Cellular Effects

This compound has been shown to have various effects on cells. For example, it has been associated with the induction of apoptosis, cell cycle arrest, oxidative stress modulation, and autophagy disruption in cancer cells . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Additionally, it can influence gene expression and cause changes in enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed to have a bidirectional effect on CYP3A-mediated metabolism, with CAA production decreasing in the short term but increasing over longer periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its interaction with the CYP3A enzyme suggests that it plays a role in the metabolism of other substances within the body .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Gomisin O implica varios pasos, incluyendo la O-desmetilación microbiana y reacciones químicas. Por ejemplo, la transformación de schizandrina en gomisin A se puede lograr mediante la O-desmetilación microbiana seguida de metilenación . El proceso de biotransformación implica el uso de Cunninghamella echinulata var. elegans (ATCC 9245) para producir metabolitos, que luego se modifican químicamente para obtener this compound .

Métodos de producción industrial

La producción industrial de this compound típicamente involucra la extracción y purificación del fruto de Schisandra chinensis. La cromatografía de contracorriente de alta velocidad (HSCCC) es un método eficiente para la separación preparativa y el aislamiento de this compound de fuentes naturales .

Análisis De Reacciones Químicas

Tipos de reacciones

Gomisin O se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. El compuesto se puede transformar mediante la O-desmetilación microbiana y las modificaciones químicas posteriores .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen ácidos de Lewis, captadores de ácidos y agentes de metilenación . Las condiciones para estas reacciones son típicamente suaves e implican el uso de solventes orgánicos como cloroformo, diclorometano y acetato de etilo .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios metabolitos como la gomisin T y la 13-norschizandrina . Estos productos se utilizan a menudo como intermediarios en la síntesis de otros compuestos de lignanos.

Comparación Con Compuestos Similares

Gomisin O es único entre los compuestos de lignanos debido a su estructura química específica y sus actividades biológicas. Compuestos similares incluyen:

Gomisin A: Conocido por sus propiedades hepatoprotectoras y anticancerígenas.

Gomisin N: Exhibe efectos antioxidantes y antiinflamatorios.

Schisantherin A: Se ha estudiado por su potencial anticancerígeno.

En comparación con estos compuestos, this compound tiene una gama más amplia de actividades biológicas y es más efectivo en ciertas aplicaciones terapéuticas .

Propiedades

IUPAC Name |

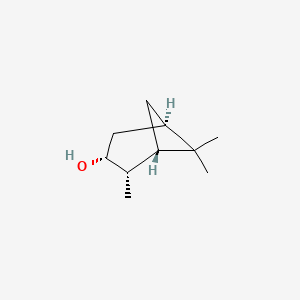

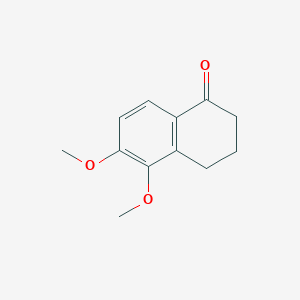

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-SYTFOFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72960-22-6 | |

| Record name | Gomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gomisin O and where is it found?

A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits, leaves, and stems of various Schisandra species, including Schisandra chinensis, Schisandra rubriflora, Schisandra sphenanthera, Schisandra neglecta, and Schisandra wilsoniana. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.44 g/mol. [, ]

Q3: What are the main structural features of this compound?

A3: this compound belongs to the dibenzocyclooctadiene lignan family, characterized by a unique eight-membered ring system. [, , , ] Its structure also includes various oxygen-containing functional groups, which likely contribute to its biological activities.

Q4: Are there any analytical methods available to quantify this compound in plant extracts or biological samples?

A6: Yes, researchers utilize techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) to identify and quantify this compound alongside other lignans in various matrices. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of this compound levels.

Q5: What is the potential of this compound for therapeutic applications?

A7: While preliminary research indicates possible anti-HIV activity, the therapeutic potential of this compound remains largely unexplored. [] Further investigations are necessary to understand its mechanism of action, efficacy, safety profile, and potential for development into a therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.